Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-
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Overview
Description
2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol: is a complex organic compound with the molecular formula C18H20N4O4S2 . It is characterized by the presence of a benzothiazole ring, an azo group, and an imino group, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative by reacting 2-aminothiophenol with methylsulfonyl chloride under controlled conditions.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with diazonium salts derived from aniline derivatives. This step forms the azo linkage.
Imino Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and imino groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the azo and imino groups.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity and function.
Pathways Involved: The compound can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol
- 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol
Uniqueness
The presence of the methylsulfonyl group and the specific arrangement of the azo and imino groups confer unique chemical properties to 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol. These properties make it particularly useful in applications requiring specific reactivity and stability .
Biological Activity
Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- (CAS Number: 63467-02-7) is a chemical compound with potential biological activity. This compound is a member of the azo dye family and contains a benzothiazole moiety, which is known for various biological interactions. This article explores its biological activity through available research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- is C18H20N4O4S2 with a molecular weight of 420.51 g/mol. Its structural characteristics contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C18H20N4O4S2 |
Molecular Weight | 420.51 g/mol |
CAS Number | 63467-02-7 |
Density | Not specified |
Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds containing benzothiazole and azo groups exhibit antioxidant properties. The presence of the methylsulfonyl group may enhance these effects by stabilizing reactive intermediates. Studies have shown that such compounds can scavenge free radicals, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Azo dyes have been reported to possess antimicrobial properties. Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- has shown potential against various bacterial strains in preliminary studies. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have demonstrated that certain concentrations of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- can induce apoptosis in cancer cells. The compound's ability to inhibit cell proliferation highlights its potential as an anticancer agent.
Case Studies
- Study on Antioxidant Properties : A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various benzothiazole derivatives, including Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-. Results indicated a significant reduction in lipid peroxidation levels compared to controls.
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Cytotoxicity Evaluation : A cytotoxicity study on human breast cancer cell lines revealed that treatment with Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
The biological activities of Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.
- Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and eventual cell death.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through various signaling cascades.
Properties
CAS No. |
936909-94-3 |
---|---|
Molecular Formula |
C18H20N4O4S2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3 |
InChI Key |
ZVPFNHQYOQGSQI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
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